N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide
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Overview
Description
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.
Introduction of the Methanesulfonamide Group: This step involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a cytotoxic agent against certain cancer cell lines.
Antimicrobial Activity: It has been evaluated for its antibacterial and antifungal properties.
Materials Science:
Mechanism of Action
The mechanism of action of N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit certain enzymes or signaling pathways that are crucial for cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzeneamine: This compound has similar structural features but differs in its functional groups.
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]anilines: These compounds have been studied for their antiviral activity.
Uniqueness
N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17N3O2S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(1,3-diphenylpyrazol-4-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C17H17N3O2S/c1-23(21,22)18-12-15-13-20(16-10-6-3-7-11-16)19-17(15)14-8-4-2-5-9-14/h2-11,13,18H,12H2,1H3 |
InChI Key |
CQPMZYQMHLOWKI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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